3-Methyl-5-phenylmorpholine hydrochloride
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Overview
Description
3-Methyl-5-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol . It is a morpholine derivative, characterized by the presence of a methyl group at the 3-position and a phenyl group at the 5-position of the morpholine ring. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenylmorpholine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-methylmorpholine with phenylmagnesium bromide, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:
Temperature: Room temperature to reflux
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Reagents: 3-methylmorpholine, phenylmagnesium bromide, hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced morpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the hydrochloride salt can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; aqueous or organic solvents; room temperature to reflux.
Reduction: Lithium aluminum hydride (LiAlH4); anhydrous ether or THF; low temperature to room temperature.
Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides); organic solvents; room temperature to reflux.
Major Products Formed
Oxidation: N-oxides of 3-Methyl-5-phenylmorpholine.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine derivatives with different functional groups.
Scientific Research Applications
3-Methyl-5-phenylmorpholine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through:
Binding to Receptors: The compound may interact with certain receptors in biological systems, modulating their activity.
Enzyme Inhibition: It may inhibit specific enzymes, affecting various biochemical pathways.
Cellular Signaling: The compound could influence cellular signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
3-Methylmorpholine: Lacks the phenyl group at the 5-position, resulting in different chemical and biological properties.
5-Phenylmorpholine: Lacks the methyl group at the 3-position, leading to variations in reactivity and applications.
N-Methylmorpholine: Contains a methyl group on the nitrogen atom, differing in its chemical behavior and uses.
Uniqueness
3-Methyl-5-phenylmorpholine hydrochloride is unique due to the presence of both the methyl and phenyl groups on the morpholine ring. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
3-methyl-5-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H |
InChI Key |
NGSNLLZWPJEGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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